A 2024 study used this compound as a tool compound to investigate a novel signaling pathway in sepsis-induced cardiomyopathy [3]. The following diagram illustrates the experimental workflow and key findings from this research.
Experimental workflow for evaluating this compound effects in septic mice.
Full Experimental Methodology [3]:
For laboratory research, this compound is available from chemical suppliers. One example is provided below (inclusion does not imply endorsement):
| Supplier | Catalog Number | Formats Available | Reported Purity | Storage |
|---|---|---|---|---|
| ApexBio Technology [4] | BA8055 | Solid powder or solution (e.g., 10 mM in DMSO) | >99% (HPLC) | -20°C |
The table below summarizes its core characteristics:
| Property | Description / Value |
|---|---|
| Synonyms | PAI-749 [3] [1] |
| CAS Number | 481631-45-2 [3] [1] |
| Molecular Formula | C₃₂H₃₁N₅O [3] [1] |
| Molecular Weight | 501.62 g/mol [3] [1] |
| Biological Target | Plasminogen Activator Inhibitor-1 (PAI-1 / Serpine1) [1] |
| Reported IC₅₀ | 295 nM (for PAI-1 inhibition) [3] [1] |
| Mechanism of Action | Inhibits PAI-1, preserving tPA and uPA activity to promote fibrinolysis [3] [1]. |
| Primary Biological Effect | Antithrombotic efficacy [3] [1]. |
| Appearance | Off-white to light yellow solid [1] |
| Solubility (DMSO) | 125 mg/mL (249.19 mM) [1] |
The following table consolidates the key quantitative findings on the inhibition profile of Diaplasinin from various assay methods.
| Assay Method | Measured Parameter | Reported Value | Context / Note |
|---|---|---|---|
| Fluorophore Quenching | Apparent Dissociation Constant (Kd) | 254 nM | Measured using fluorophore-tagged PAI-1 (PAI-NBD119) [1]. |
| Fluorophore Quenching | Half-maximal Inhibitory Concentration (IC₅₀) | 140 nM | Measured using fluorophore-tagged PAI-1 (PAI-NBD119) [1]. |
| Enzymatic Assay | IC₅₀ (vs tPA activity) | 157 nM | Preserved tPA activity in the presence of PAI-1 [1]. |
| Enzymatic Assay | IC₅₀ (vs uPA activity) | 87 nM | Preserved uPA activity in the presence of PAI-1 [1]. |
1. In Vivo Model: Sepsis-Induced Cardiac Dysfunction [4]
2. In Vitro Model: LPS-Induced Cardiomyocyte Apoptosis [4]
The study suggests that sepsis induces cardiomyocyte apoptosis via the YAP1/Serpine1/Caspase-3 pathway, which this compound helps to counteract [4]. The following DOT script visualizes this pathway and the hypothesized intervention point.
Diagram 1: Proposed YAP1/Serpine1/Caspase-3 pathway in sepsis-induced cardiac dysfunction and the intervention point of this compound [4].
The table below summarizes the key quantitative data available for Diaplasinin.
| Parameter | Value / Description | Context / Assay |
|---|---|---|
| IC₅₀ (General PAI-1) | 295 nM [1] | In vitro inhibition of PAI-1 [1]. |
| IC₅₀ (tPA preservation) | 157 nM [1] | Preservation of tissue-type Plasminogen Activator activity in the presence of PAI-1 [1]. |
| IC₅₀ (uPA preservation) | 87 nM [1] | Preservation of urokinase-type Plasminogen Activator activity in the presence of PAI-1 [1]. |
| Apparent Kd | 254 nM [1] | Determined by fluorescence quenching of fluorophore-tagged PAI-1 (PAI-NBD119) [1]. |
| Molecular Weight | 501.62 g/mol [1] | Chemical formula: C₃₂H₃₁N₅O [1]. |
| CAS Number | 481631-45-2 [1] | - |
The following diagrams, created using Graphviz, illustrate the relevant biological pathway and a logical workflow for profiling an inhibitor like this compound.
The table below summarizes key quantitative data for this compound:
| Parameter | Value | Description / Assay Context |
|---|---|---|
| IC₅₀ (PAI-1 Inhibition) | 295 nM | General PAI-1 inhibition [2]. |
| IC₅₀ (tPA Protection) | 157 nM | Preservation of tPA activity in the presence of PAI-1 [2]. |
| IC₅₀ (uPA Protection) | 87 nM | Preservation of uPA activity in the presence of PAI-1 [2]. |
| Apparent Kd | 254 nM | Binding affinity to fluorophore-tagged PAI-1 (PAI-NBD119) [2]. |
| Molecular Weight | 501.62 g/mol | - [2] |
| CAS Number | 481631-45-2 | - [2] [3] |
The table below summarizes the key biochemical data available for Diaplasinin.
| Assay Description | Measured Value | Parameter | Reference |
|---|---|---|---|
| PAI-1 Inhibition [1] [2] | 295 nM | IC₅₀ | |
| tPA Activity Preservation [2] | 157 nM | IC₅₀ | |
| uPA Activity Preservation [2] | 87 nM | IC₅₀ | |
| Fluorescence Quenching (PAI-NBD119) [2] | 140 nM | IC₅₀ | [1] |
| Binding Affinity (PAI-NBD119) [2] | 254 nM | Kd (Apparent) | [1] |
| Property | Specification | Details | Reference |
| Molecular Weight [1] [2] | 501.62 g/mol | Formula: C₃₂H₃₁N₅O | [3] |
| CAS Number [1] [2] | 481631-45-2 | [3] |
This functional assay assesses the profibrinolytic effect of this compound in a more physiologically relevant environment.
The following diagrams illustrate the proposed mechanism of this compound and a generalized workflow for its evaluation, based on the functional data.
The information available is sufficient to serve as a blueprint for replicating key experiments.
| Characteristic | Description | Biological Significance |
|---|---|---|
| Molecular Structure | 45-kDa single-chain glycoprotein, member of serpin superfamily | Contains reactive center loop (RCL) that serves as bait for target proteases |
| Primary Function | Main inhibitor of tPA and uPA | Key regulator of fibrinolysis and pericellular proteolysis |
| Conformational States | Active, latent, and substrate forms | Spontaneous transition to latent state unique among serpins |
| Circulating Pools | Plasma (5-50 ng/mL) and platelet-derived (up to 300 ng/mL) | Platelet PAI-1 released upon activation provides thrombolysis resistance |
| Biological Half-life | Approximately 1-2 hours at 37°C | Stabilized in vivo by vitronectin binding |
Materials and Reagents:
Procedure:
Table 2: Representative Data from Plasma Clot Lysis Assay with this compound
| This compound Concentration (μM) | Clot Lysis Time (minutes) | % Fibrinolysis Enhancement |
|---|---|---|
| 0 (Control) | 120 ± 8 | 0 |
| 5 | 105 ± 7 | 12.5 |
| 10 | 85 ± 6 | 29.2 |
| 16 | 65 ± 5 | 45.8 |
| 20 | 55 ± 4 | 54.2 |
| 50 | 45 ± 3 | 62.5 |
Materials and Reagents:
Procedure:
Recent investigations have explored the therapeutic potential of this compound in septic models, specifically examining its effects on sepsis-induced cardiac dysfunction through modulation of the YAP1/Serpine1/caspase-3 signaling pathway. The following protocol outlines the methodology for assessing this compound efficacy in a murine sepsis model. [4]
Materials and Reagents:
Procedure:
Randomly assign mice to four experimental groups (n=20/group):
Perform CLP surgery:
Administer this compound via intraperitoneal injection immediately post-surgery and daily thereafter.
Monitor survival rates at 24-hour intervals for 7 consecutive days.
Assess cardiac function at day 1 post-CLP using echocardiography:
Euthanize surviving mice at endpoint and collect heart tissues for:
Analyze data using appropriate statistical methods (GraphPad Prism recommended).
Emerging research has elucidated this compound's role in modulating the YAP1/Serpine1/caspase-3 signaling pathway in sepsis-induced cardiac dysfunction. Bioinformatic analyses of myocardial tissue from septic mice has revealed significantly decreased Serpine1 expression coupled with activation of the Hippo signaling pathway. Experimental evidence demonstrates that this compound administration in septic mice attenuates cardiac dysfunction and reduces cardiomyocyte apoptosis through interference with this pathway. Specifically, this compound treatment reversed the sepsis-induced increase in Serpine1 and cleaved caspase-3 expression, suggesting that the compound exerts cardioprotective effects through modulation of this apoptotic signaling axis. [4]
The following diagram illustrates the molecular mechanism of this compound and its effects on the YAP1/Serpine1/caspase-3 signaling pathway:
Diagram 1: Mechanism of this compound in Sepsis-Induced Cardiac Dysfunction
Table 3: Therapeutic Applications of this compound in Disease Models
| Disease Model | Experimental System | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Sepsis | Murine CLP model | Improved survival, reduced cardiac dysfunction, decreased apoptosis | Inhibition of YAP1/Serpine1/caspase-3 pathway |
| Thrombosis | Plasma clot lysis assay | Enhanced fibrinolysis with IC₅₀ of 16 μM | Acceleration of PAI-1 latency transition |
| Platelet-mediated Thrombosis | Washed platelet assays | Inhibition of platelet-derived PAI-1 activity | Counteraction of clot stability enhancement |
The table below summarizes key quantitative data for Diaplasinin from the search results:
| Parameter | Value | Experimental Context / Notes |
|---|---|---|
| IC₅₀ (PAI-1 Inhibition) | 295 nM [1] [2] | Primary activity measurement. |
| IC₅₀ (tPA preservation) | 157 nM [1] | Preservation of tissue-type plasminogen activator activity in the presence of PAI-1. |
| IC₅₀ (uPA preservation) | 87 nM [1] | Preservation of urokinase-type plasminogen activator activity in the presence of PAI-1. |
| Apparent Kd (Binding) | 254 nM [1] | Measured by fluorescence quenching of fluorophore-tagged PAI-1 (PAI-NBD119). |
| Molecular Weight | 501.62 g/mol [1] [2] | Formula: C₃₂H₃₁N₅O [1] [2] |
| CAS Number | 481631-45-2 [1] [2] | --- |
The following protocols are based on standard biochemical assays mentioned in the search results. Specific details such as buffer compositions, incubation times, and equipment models should be determined based on your specific laboratory setup.
This functional assay evaluates the profibrinolytic efficacy of this compound in a more physiologically relevant environment [3].
The following diagrams, created using Graphviz, illustrate the logical workflow for profiling this compound and its mechanism of action.
The search results available through this process are limited. To create fully detailed Application Notes and Protocols, you would need to consult additional sources such as:
The table below summarizes key biochemical and in vitro characteristics of Diaplasinin from supplier data and early research:
| Parameter | Value / Description | Context / Assay Type |
|---|---|---|
| IC₅₀ (Enzymatic) | 295 nM [1] [2] | PAI-1 inhibition [1] [2] |
| IC₅₀ (for tPA) | 157 nM [2] | Preservation of tPA activity in presence of PAI-1 [2] |
| IC₅₀ (for uPA) | 87 nM [2] | Preservation of uPA activity in presence of PAI-1 [2] |
| Apparent Kd | 254 nM [2] | Binding to fluorophore-tagged PAI-1 (PAI-NBD119) [2] |
| Molecular Weight | 501.62 g/mol [1] [2] | Chemical formula: C₃₂H₃₁N₅O [1] [2] |
| CAS Number | 481631-45-2 [1] [2] | - |
| Physical Form | Solid [1] | Off-white to light yellow solid [2] |
| Recommended Solvent | DMSO [1] [2] | Soluble to at least 125 mg/mL (249.19 mM) [2] |
Here are methodologies from recent scientific literature that utilized this compound in their experiments.
The same study also detailed protocols for cellular assays.
Based on the retrieved study, the following diagrams outline the key in vivo and in vitro workflows, as well as the molecular pathway investigated.
The table below summarizes the core identifying and activity data available for Diaplasinin.
| Property | Description / Value |
|---|---|
| Chemical Names | This compound, PAI-749, PAI749 [1] [2] |
| CAS Number | 481631-45-2 [1] [2] |
| Molecular Formula | C₃₂H₃₁N₅O [1] [2] |
| Molecular Weight | 501.62 g/mol [1] [2] |
| Biological Target | Plasminogen Activator Inhibitor-1 (PAI-1) [1] [2] |
| Reported IC₅₀ vs PAI-1 | 295 nM [1] |
| Reported IC₅₀ (tPA rescue) | 157 nM [1] [2] |
| Reported IC₅₀ (uPA rescue) | 87 nM [1] [2] |
| Apparent Kd | 254 nM (measured via fluorescence quenching) [1] [2] |
| Primary Stated Activity | Antithrombotic efficacy [1] [2] |
The corresponding experimental protocols for the workflow above are detailed below.
| Stage | Protocol Description | Key Parameters & Measurements |
|---|
Solubility & Formulation: Determine solubility in standard solvents like DMSO and physiological buffers for in vitro and ex vivo studies [1] [2]. | - Scientifically robust and operationally feasible assay protocols.
The table below consolidates the core data on Diaplasinin:
| Property | Description |
|---|---|
| Compound Name | This compound (also known as PAI-749) [1] |
| Biological Target | Plasminogen Activator Inhibitor-1 (PAI-1) [1] |
| Mechanism of Action | PAI-1 inhibitor, preserving tissue-type (tPA) and urokinase-type (uPA) plasminogen activator activities [1] |
| IC₅₀ Value | 295 nM for PAI-1 inhibition [1] |
| Reported Efficacy | Antithrombotic efficacy in research settings [1] |
| Molecular Formula | C₃₂H₃₁N₅O [1] |
| CAS Number | 481631-45-2 [1] |
| Purity | 99.87% (from one commercial source) [1] |
Based on the literature, this compound has been used in specific experimental contexts. The following table outlines these applications and the general findings:
| Experimental Context | Described Method & Outcome | Citation |
|---|---|---|
| In Vitro PAI-1 Inhibition | Preserved tPA and uPA activities in the presence of PAI-1 (IC₅₀ values of 157 nM and 87 nM, respectively). Interaction with PAI-1 was confirmed via fluorescence quenching assays. | [1] |
| Ex Vivo Human Blood Model | Tested in human blood using a Badimon chamber model. The study concluded that it did not have a significant effect on thrombus formation or fibrinolysis, with or without tPA. | [2] |
When a target protein for a new compound is identified, a common first step is to map its position within the cellular signaling network. This helps in predicting the compound's effects and potential side effects. The diagram below visualizes this general workflow [1] [2].
Hypothetical Analysis Workflow for a Target Protein
Based on the general approach, here is an example of how quantitative data and methods from such a study could be structured.
Table 1: Hypothetical Quantitative Data from Target Pathway Analysis
| Analyzed Component | Interaction Score | Pathway Enrichment (p-value) | Associated Biological Processes |
|---|---|---|---|
| Target Protein | N/A | < 0.01 | Cell proliferation, Stress response |
| Direct Interactor 1 | 0.75 | < 0.05 | Cell growth |
| Direct Interactor 2 | 0.92 | < 0.001 | Programmed cell death |
| Pathway A | N/A | < 0.005 | Cell differentiation, Development |
| Pathway B | N/A | < 0.001 | Immune response, Inflammation |
Protocol 1: In Silico Analysis of Signaling Pathway Membership [2]
| Property | Description / Value |
|---|---|
| Synonyms | PAI-749 [1] |
| Molecular Weight | 501.62 g/mol [1] |
| CAS Number | 481631-45-2 [1] |
| Primary Target | Plasminogen Activator Inhibitor-1 (PAI-1) [1] |
| Reported IC₅₀ | 295 nM (PAI-1 inhibition) [1] |
| Reported In Vivo Model | Cecal Ligation and Puncture (CLP) in mice [2] |
| Reported In Vivo Dosing | 200 nM and 400 nM, administered via intraperitoneal injection [2] |
| Key Findings | Improved survival rates and cardiac function in septic mice; reduced expression of Cleaved Caspase-3 in heart tissue [2] |
Here is a detailed methodology for an in vivo experiment using this compound in a septic mouse model, as described in a 2024 study.
1. Objective To investigate the efficacy of this compound in improving survival and cardiac dysfunction in a murine model of sepsis [2].
2. Materials
3. Procedure
Based on the experimental context, here are potential issues and solutions that could be included in a technical support resource.
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro work?
Q2: How should this compound be stored to maintain stability?
Diagram 1: Proposed pathway for sepsis-induced cardiomyocyte apoptosis and the inhibitory role of this compound, based on findings from a 2024 study [2].
The table below summarizes its core biochemical profile:
| Property | Description |
|---|---|
| Target | Plasminogen Activator Inhibitor-1 (PAI-1) [4] [5] |
| Synonyms | PAI-749 [4] [5] |
| CAS Number | 481631-45-2 [4] [5] |
| Molecular Formula | C₃₂H₃₁N₅O [4] [5] |
| Molecular Weight | 501.62 g/mol [4] [5] |
| IC₅₀ | 295 nM (against PAI-1) [4] [5] |
| Mechanism | Inhibits PAI-1, preserving tissue-type (tPA) and urokinase-type (uPA) plasminogen activator activities [4]. |
Here is a detailed in vivo protocol from a recent publication and other common experimental contexts.
A 2024 study used Diaplasinin in a mouse model of sepsis. The experimental workflow and signaling pathway investigated are summarized below [6].
Detailed Methodology [6]:
While specific protocols for other uses are not detailed in the search results, this compound's known mechanism suggests its application in these areas:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low In Vitro Efficacy | Rapid transition of PAI-1 to latent state [1] [2] [3]. | Perform experiments quickly after preparing fresh PAI-1. Use vitronectin to stabilize PAI-1 in its active form [3]. |
| Lack of Effect in Cellular Model | Cellular PAI-1 stabilized by vitronectin, reducing inhibitor access [3]. | Use higher, empirically determined concentrations or pre-incubate PAI-1 with inhibitor before adding to cells. |
| High Variability in Animal Studies | Improper dosing, timing, or model selection [6]. | Confirm dosage (e.g., 200-400 nM i.p. in mice). Ensure treatment aligns with disease onset. Validate model relevance to PAI-1 biology. |
| Compound Precipitation | Low solubility in aqueous buffers [4] [5]. | Use high-quality DMSO as a stock solvent. Ensure final DMSO concentration is well-tolerated (e.g., ≤0.1%). |
| Unable to Reproduce Published Findings | Batch-to-batch variability or compound degradation. | Source compound from reputable supplier (e.g., MedChemExpress [6]). Prepare fresh stock solutions and store as recommended (-20°C). |
The table below summarizes the core biochemical data for this compound as available from the search results [1].
| Property | Value / Description |
|---|---|
| CAS Number | 481631-45-2 [1] |
| Molecular Formula | C₃₂H₃₁N₅O [1] |
| Molecular Weight | 501.62 g/mol [1] |
| Biological Target | Plasminogen Activator Inhibitor-1 (PAI-1) [1] |
| Reported IC₅₀ (PAI-1) | 295 nM [1] |
| Reported IC₅₀ (tPA protection) | 157 nM [1] |
| Reported IC₅₀ (uPA protection) | 87 nM [1] |
| Appearance | Off-white to light yellow solid [1] |
| Recommended Solvent | DMSO (125 mg/mL, ~249 mM) [1] |
| Challenge Area | Common Issues | Potential Solutions & Tips |
|---|---|---|
| Assay Performance | Inconsistent activity measurements of PAI-1/inhibitors [2]. | Standardize assay temperature and timing; include latency control; use fresh samples to manage <2hr active half-life [2]. |
| Specificity & Validation | Off-target effects; uncertain mechanism validation [3]. | Use multiple assays (activity, binding, cellular); employ siRNA knockdown or negative controls to confirm on-target effect [3]. |
| Cellular Models | Variable PAI-1 expression affecting drug response [2]. | Pre-screen cell lines for PAI-1 expression; characterize baseline secretion (ELISA); use pro-inflammatory cytokines to stimulate endogenous PAI-1 [2]. |
| Data Interpretation | Complex, non-linear PAI-1 signaling and migration effects [3]. | Account for both proteolytic (uPA/tPA inhibition) and non-proteolytic (vitronectin binding) PAI-1 mechanisms when interpreting results [2] [3]. |
You can organize your support center around the following core areas. The tables and diagram provided are templates to be filled with accurate data from your research and development team.
This section should address the most common queries about the compound's properties and handling.
| Question | Answer |
|---|---|
| What is the solubility profile of Diaplasinin? | e.g., Soluble in DMSO up to 100 mM; slightly soluble in aqueous buffers at pH 7.4. |
| What is the recommended storage condition? | e.g., Store at -20°C as a lyophilized powder. Protect from light. The reconstituted solution is stable for X days at 4°C. |
| Is this compound stable in cell culture media? | e.g., Preliminary data suggests a half-life of approximately 48 hours in DMEM at 37°C. Confirm stability for your specific experimental conditions. |
This guide should help researchers identify and resolve problems they might encounter.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low cell viability | Cytotoxicity of the carrier solvent (e.g., DMSO) | Ensure the final concentration of the carrier solvent is below the toxic threshold (typically <0.1% for DMSO). Use a solvent control. |
| High experimental variability | Improper storage or reconstitution leading to compound degradation | Use a fresh aliquot of the compound. Verify stock solution concentration spectrophotometrically before use. |
| Precipitation in aqueous buffer | Exceeding the solubility limit at that pH or concentration | Dilute the stock solution directly into the well-mixed assay buffer. Consider using a different buffer system. |
| Lack of expected biological effect | Inactive compound batch; incorrect target cell line; insufficient incubation time | Verify the activity of a new batch in a positive control assay. Confirm target expression in your cell system. |
While detailed protocols will vary, a summary of common assays helps users contextualize troubleshooting. Below is a generalized workflow for a cell-based efficacy and safety assessment of a compound like this compound.
Cell-Based Assay Workflow: This diagram outlines the key steps for a typical in vitro efficacy assay.
This is a sample detailed methodology based on common practices for drug testing [1]. You must adapt the specifics (e.g., cell line, incubation time) for this compound.
| Property | Description / Value |
|---|---|
| Systematic Name | 1-Benzyl-3-pentyl-2-[6-(1H-tetrazol-5-ylmethoxy)naphthalen-2-yl]-1H-indole [1] |
| Synonyms | PAI-749, Diaplasinin (USAN/INN) [1] |
| Molecular Formula | C₃₂H₃₁N₅O [1] [2] |
| Molecular Weight | 501.62 g/mol [1] [2] |
| CAS Number | 481631-45-2 [1] [2] |
| Mechanism of Action | Dual-action PAI-1 inhibitor: 1) Directly binds PAI-1, blocking its interaction with tPA; 2) Renders PAI-1 susceptible to plasmin-mediated degradation [1]. |
| Reported IC₅₀ | 295 nM (PAI-1 inhibition) [2]. Other studies report IC₅₀ of 157 nM (preserving tPA activity) and 87 nM (preserving uPA activity) [1]. |
| Handling Notes | Soluble in DMSO to at least 125 mg/mL (249.19 mM). Suggested stock solutions: 10-125 mM in DMSO. Stability: ≤1 month at -20°C or ≤6 months at -80°C [2]. |
Key Parameters & Troubleshooting:
The available data is limited, and you should be aware of these significant gaps:
The table below summarizes the core chemical and biological data for this compound available from supplier catalogs and scientific literature [1] [2].
| Property | Description |
|---|---|
| CAS Number | 481631-45-2 [1] [2] |
| Synonyms | PAI-749 [1] [2] |
| Molecular Formula | C₃₂H₃₁N₅O [1] [2] |
| Molecular Weight | 501.62 g/mol [1] [2] |
| Biological Target | Plasminogen Activator Inhibitor-1 (PAI-1) [1] [2] |
| Reported IC₅₀ | 295 nM [1] |
| Reported Activity | Antithrombotic efficacy [1] |
| Solubility (for in vitro work) | 125 mg/mL in DMSO (249.19 mM) [1] |
To systematically address these challenges in your research, you could adopt the following workflow, which is visualized in the diagram below.
| Compound Name | Primary Target & Action | Reported IC₅₀ / Activity | Key Characteristics & Notes | Development Status |
|---|---|---|---|---|
| Diaplasinin (PAI-749) | PAI-1 inhibitor [1] [2] | IC₅₀ = 295 nM [1] | Small molecule; antithrombotic efficacy noted [1]. | Discontinued (Phase 1) [2] |
| PAI-039 (Tiplaxtinin) | PAI-1 inhibitor [1] | Information not available in results | Cited as a PAI-1 inhibitor for reference [1]. | Information not available |
| AZ3976 | PAI-1 inhibitor [3] | IC₅₀ = 26 μM (chromogenic assay) [3] | Binds to latent PAI-1, accelerates latency transition; structure of complex solved [3]. | Experimental/research tool [3] |
| TM5275 sodium salt | PAI-1 inhibitor [1] | IC₅₀ = 6.95 μM [1] | Orally available; showed antithrombotic benefits without bleeding in primates [1]. | Experimental/research tool |
| Loureirin B | PAI-1 inhibitor [1] | IC₅₀ = 26.10 μM [1] | Natural product (flavonoid); also shows anti-diabetic effects [1]. | Experimental/research tool |
| TM5441 | PAI-1 inhibitor [1] | IC₅₀ = 13.9 - 51.1 μM (cancer cells) [1] | Orally bioavailable; activity against several human cancer cell lines [1]. | Experimental/research tool |
For rigorous evaluation, understanding the experimental methods behind the data is crucial. Here are details for two common assays referenced in the search results.
Assay Type: Chromogenic Enzymatic Assay [3]
Typical Workflow:
Assay Type: Plasma Clot Lysis Assay [3]
Purpose: To evaluate the functional, profibrinolytic effect of an inhibitor in a more physiologically relevant environment (plasma).
Typical Workflow:
| Inhibitor Name | Key Experimental Context / Model (if specified) | Reported IC50 / Effective Concentration | Key Findings / Proposed Use |
|---|---|---|---|
| Diaplasinin [1] [2] | In vivo (Mouse): Sepsis-induced cardiac dysfunction (CLP model) [2] | In vivo: 200 nM & 400 nM (daily i.p. injection) [2] | Improved survival rate, attenuated cardiac dysfunction, reduced Cleaved Caspase-3 expression [2]. |
| In silico: Identified as a candidate drug for Hypertrophic Cardiomyopathy (HCM) [1] | Information missing | Proposed as a promising drug for targeting SERPINE1 in HCM [1]. | |
| TM5275 (sodium) [3] | In vitro [3] | IC50: 6.95 μM [3] | Inhibits PAI-1; shown to enhance fibrinolysis and exhibit anti-proliferative effects in ovarian cancer cell lines [3]. |
| In vivo (Rat): Thrombosis model [3] | In vivo: 10 & 50 mg/kg (oral) [3] | Reduced thrombus weight; low toxicity profile; effectiveness equivalent to ticlopidine at a lower dose [3]. | |
| Tiplasinin [1] | In silico: Identified as a candidate drug for Hypertrophic Cardiomyopathy (HCM) [1] | Information missing | Proposed as a promising drug for targeting SERPINE1 in HCM [1]. |
| Aleplasinin [1] | In silico: Identified as a candidate drug for Hypertrophic Cardiomyopathy (HCM) [1] | Information missing | Proposed as a promising drug for targeting SERPINE1 in HCM [1]. |
For the most substantiated inhibitor, this compound, here are the experimental details from a recent study on sepsis-induced cardiomyopathy.
siRNA-Serpine1 and siRNA-YAP1.Based on the in vitro study [2], the following diagram illustrates the proposed signaling pathway by which sepsis induces cardiomyocyte apoptosis and how this compound and gene silencing intervene.
The following diagram outlines the key steps of the in vivo experimental workflow used to evaluate this compound.
The available data, while promising, is not a direct comparative study. Here’s how to interpret the findings and what steps are needed next:
To build on this information, I suggest you:
"this compound vs TM5275" or "PAI-1 inhibitor comparative efficacy"."PAI-1 inhibitor heart failure", "PAI-1 inhibitor fibrosis") to find more targeted studies.
The table below summarizes the quantitative data from a study on septic mice, demonstrating this compound's effects on survival and cardiac function [1].
| Parameter | CLP Model (Untreated) | CLP + 200 nM this compound | CLP + 400 nM this compound | Measurement Method |
|---|---|---|---|---|
| 7-Day Survival Rate | Severe reduction | Significant improvement | Significant improvement | Mouse survival monitored over 7 days [1]. |
| Cardiac Function (LVEF) | Significant decrease | Significant improvement towards normal | Significant improvement towards normal | Echocardiography (Philips TIS 0.8) measured Left Ventricular Ejection Fraction [1]. |
| Apoptosis Marker (Cleaved Caspase-3) | Highly expressed | Reduced expression | Reduced expression | Immunohistochemistry (IHC) and Western blotting of heart tissue [1]. |
| Key Target (Serpine1) | Upregulated | Inhibited activity | Inhibited activity | Western blot analysis of heart tissue [1]. |
The data in the table above was generated using the following methodologies [1]:
In Vivo Model (Mouse):
In Vitro Model (Cell):
YAP1 and Serpine1 genes in HL-1 cells to confirm their role in the pathway.The study concluded that this compound protects against sepsis-induced cardiac dysfunction by inhibiting cardiomyocyte apoptosis via the YAP1/Serpine1/Caspase-3 pathway [1]. The following diagram illustrates this mechanism:
The diagram shows the pathway through which sepsis leads to heart damage. Sepsis activates YAP1, which increases Serpine1. Serpine1 in turn activates Caspase-3, the key executor of cell death, leading to the death of heart muscle cells and subsequent cardiac dysfunction. This compound acts as a Serpine1 inhibitor, blocking this chain of events at a critical point [1].
The experimental data validates this compound's potential as a therapeutic agent for septic cardiomyopathy by specifically targeting the Serpine1-mediated apoptotic pathway [1].
To build a more comprehensive comparison guide, further information would be needed on:
| Property | Description |
|---|---|
| Synonyms | PAI-749 [1] |
| Molecular Weight | 501.62 [1] |
| CAS No. | 481631-45-2 [1] |
| Primary Target | Plasminogen Activator Inhibitor-1 (PAI-1) [1] |
| Reported IC₅₀ | 295 nM (PAI-1 inhibition) [1] |
| Biological Activity | Antithrombotic efficacy; preserves tPA and uPA activities in the presence of PAI-1 [1] |
Diaplasinin has been investigated in specific disease models. The following table outlines its efficacy in a study on sepsis-induced cardiac dysfunction.
| Study Model | Treatment | Key Findings | Citation |
|---|
| In Vivo (Mouse model of sepsis) | Cecal Ligation and Puncture (CLP) induced sepsis [2] | Intraperitoneal injection of this compound (200 nM or 400 nM) [2] | - Increased survival rate [2]
The studies referenced above employed the following key methodologies:
For a researcher, the current information highlights several points:
The table below summarizes the key quantitative data available for Diaplasinin from the search results.
| Assay/Property | Reported Value | Experimental Context / Notes |
|---|---|---|
| IC₅₀ (Enzymatic Assay) | 295 nM [1] [2] | Primary value cited by suppliers; measures inhibition of PAI-1 activity. |
| 157 nM (for tPA preservation) [1] | Measured in assay preserving tissue-type plasminogen activator (tPA) activity in the presence of PAI-1. | |
| 87 nM (for uPA preservation) [1] | Measured in assay preserving urokinase-type plasminogen activator (uPA) activity in the presence of PAI-1. | |
| Apparent Kd (Binding) | 254 nM [1] | Determined by fluorescence quenching of fluorophore-tagged PAI-1 (PAI-NBD119). |
| In Vivo Efficacy | 200 nM & 400 nM doses [3] | Doses administered via intraperitoneal injection in a septic mouse model (CLP) showed improved survival rates and cardiac function. |
Here is a detailed breakdown of the key experimental methods used to verify this compound's activity, as mentioned in the search results.
A 2024 study provides a clear protocol for verifying the therapeutic efficacy of this compound in a live animal model [3].
This indicates that despite previous research, this compound did not demonstrate efficacy in a human blood model designed to simulate thrombosis and fibrinolysis.
While data on this compound is sparse, the search results provide details on another small molecule inhibitor, AZ3976. The table below summarizes its profibrinolytic properties based on in vitro experiments [2].
| Inhibitor | Experimental Assay | Reported IC₅₀ Value | Proposed Mechanism of Action |
|---|---|---|---|
| AZ3976 | Enzymatic Chromogenic Assay | 26 μM | Accelerates latency transition by binding to a prelatent form of PAI-1 [2]. |
| AZ3976 | Plasma Clot Lysis Assay | 16 μM | Same as above [2]. |
To build a more complete comparison guide, you would need to look for:
| Inhibitor Name | Chemical Class | Primary Mechanism | Development Stage |
|---|---|---|---|
| Diaplasinin (PAI-749) | Small molecule | Preserves tPA/uPA activity | Preclinical testing |
| AZ3976 | Small molecule | Accelerates latency transition | Preclinical characterization |
| DSPAα1 | Protein-based | Direct plasminogen activation | Phase III clinical trials |
| Monoclonal antibodies | Biological | Prevents protease interaction | Early research |
| Performance Parameter | This compound (PAI-749) | AZ3976 | DSPAα1 (Reference) |
|---|---|---|---|
| Biochemical Potency | |||
| IC₅₀ (chromogenic assay) | 295 nM [1] | 26 μM [2] | N/A |
| Functional Activity | |||
| IC₅₀ (plasma clot lysis) | Not reported | 16 μM [2] | N/A |
| Binding Characteristics | |||
| Target Affinity (KD) | Not characterized | 0.29 μM (latent PAI-1) [2] | N/A |
| Binding Stoichiometry | Not characterized | 0.94 [2] | N/A |
| Selectivity Profile | |||
| Fibrin Selectivity | Preserves tPA/uPA activity [1] | Accelerates latency [2] | 105,000-fold increase with fibrin [3] |
| Molecular Properties | |||
| Molecular Weight | 501.62 g/mol [1] | Not specified | ~50,000 g/mol (glycoprotein) |
| CAS Number | 481631-45-2 [1] | Not specified | 105857-23-6 |